GW9508

Vue d'ensemble

Description

GW9508 est un agoniste puissant et sélectif des récepteurs d'acides gras libres GPR40 et GPR120. Il a été largement étudié pour son rôle dans la régulation du métabolisme intracellulaire, en particulier dans le contexte de la sécrétion d'insuline stimulée par le glucose et de la régénération osseuse .

Méthodes De Préparation

GW9508 peut être synthétisé par une série de réactions chimiques impliquant le couplage de la 3-phénoxybenzylamine avec l'acide 4-bromophénylpropionique, suivi de modifications supplémentaires pour introduire les groupes fonctionnels désirés. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le couplage et les réactions suivantes . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions en utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants du produit .

Analyse Des Réactions Chimiques

GW9508 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur this compound.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur les cycles aromatiques de this compound.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Investigated for its effects on intracellular metabolism and cell differentiation.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le diabète, la régénération osseuse et la neuroinflammation

Industrie : Utilisé dans le développement d'échafaudages bioactifs pour l'ingénierie tissulaire et la médecine régénérative.

Mécanisme d'Action

This compound exerce ses effets en se liant et en activant les récepteurs d'acides gras libres GPR40 et GPR120. Cette activation conduit à la modulation des voies de signalisation intracellulaires, y compris l'activation de la protéine kinase C et la phosphorylation de diverses cibles en aval . Ces voies jouent un rôle crucial dans la régulation de la sécrétion d'insuline stimulée par le glucose, de l'ostéogenèse et de la neuroinflammation .

Applications De Recherche Scientifique

Key Mechanisms:

- Insulin Secretion: GW9508 enhances glucose-stimulated insulin secretion (GSIS) in pancreatic cells. Studies have shown that at high glucose concentrations (20 mM), this compound significantly increases insulin secretion through the activation of protein kinase C (PKC) pathways .

- Neuroprotective Effects: In models of cognitive impairment, this compound has been demonstrated to ameliorate deficits by upregulating cAMP levels and enhancing neurotrophic factor signaling pathways .

Applications in Diabetes Research

This compound has been extensively studied for its potential in managing diabetes and its complications.

Case Study: INS-1D Cells

- Experimental Setup: INS-1D cells were treated with this compound at varying glucose concentrations.

- Findings: At 20 mM glucose, this compound induced sustained translocation of MARCKS-GFP to the cytosol, indicating robust PKC activation and enhanced insulin secretion. Conversely, at 3 mM glucose, no significant increase in insulin secretion was observed .

Cognitive Enhancement

Research indicates that this compound may have beneficial effects on cognitive function.

Case Study: APP/PS1 Mouse Model

- Experimental Setup: APP/PS1 mice were administered this compound to evaluate cognitive function.

- Results: Treatment with this compound prevented cognitive decline associated with amyloid-beta accumulation and tau phosphorylation, suggesting a protective role against Alzheimer's disease-related impairments .

Metabolic Syndrome Management

This compound has shown promise in addressing components of metabolic syndrome.

Research Findings:

- Improvement in Metabolic Parameters: Studies indicate that this compound improves metabolic parameters such as insulin sensitivity and lipid profiles in obese mouse models .

- Periodontal Health: It also reduces inflammation and bone loss associated with periodontitis, highlighting its anti-inflammatory properties .

Inflammatory Response Modulation

This compound's role in modulating immune responses has been explored.

Case Study: Neutrophil Function

- Experimental Setup: Human neutrophils were treated with this compound to assess survival and functionality.

- Results: The compound enhanced neutrophil survival and function, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Summary of this compound Applications

Mécanisme D'action

GW9508 exerts its effects by binding to and activating the free fatty acid receptors GPR40 and GPR120. This activation leads to the modulation of intracellular signaling pathways, including the activation of protein kinase C and the phosphorylation of various downstream targets . These pathways play a crucial role in regulating glucose-stimulated insulin secretion, osteogenesis, and neuroinflammation .

Comparaison Avec Des Composés Similaires

GW9508 est unique par sa forte sélectivité pour GPR40 et GPR120 par rapport à d'autres composés similaires. Certains composés similaires comprennent :

AMG 837 : Un autre agoniste de GPR40 avec des effets similaires sur la sécrétion d'insuline.

TAK-875 : Un agoniste de GPR40 étudié pour son potentiel dans le traitement du diabète de type 2.

TUG-891 : Un agoniste de GPR120 avec des propriétés anti-inflammatoires.

This compound se distingue par son activité agoniste double sur GPR40 et GPR120, ce qui en fait un outil polyvalent pour étudier les rôles de ces récepteurs dans divers processus physiologiques .

Activité Biologique

GW9508 is a selective agonist for G protein-coupled receptor 40 (GPR40), primarily expressed in pancreatic beta cells and immune cells. This compound has garnered attention for its diverse biological activities, particularly in the regulation of insulin secretion and modulation of immune responses. This article explores the various biological activities of this compound, supported by case studies, research findings, and data tables.

Insulin Secretion Modulation

Mechanism of Action

this compound influences insulin secretion through its action on GPR40, leading to the activation of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This activation results in membrane hyperpolarization and inhibition of glucose-stimulated insulin secretion (GSIS) under certain conditions.

Research Findings

A study examining the effects of this compound on rat pancreatic islets revealed that at concentrations of 20 μM and above, this compound significantly inhibited GSIS in response to 5 mM and 15 mM glucose, while not affecting insulin levels at 2 mM glucose. The compound was shown to depolarize the membrane potential and inhibit the increase in intracellular calcium concentrations ([Ca²⁺]i) induced by glucose stimulation .

| Concentration (μM) | Insulin Secretion (ng/µg islet DNA) | Glucose Concentration (mM) |

|---|---|---|

| 0 | Control | 2 |

| 10 | No significant change | 15 |

| 20 | Significantly inhibited | 5 |

| 40 | Significantly inhibited | 15 |

Enhancement of Neutrophil Function

Neutrophil Activation

this compound also plays a vital role in enhancing neutrophil functionality. Research indicates that it increases neutrophil chemotaxis towards IL-8 and enhances phagocytosis of Escherichia coli.

Case Study

In an experimental setup, isolated human neutrophils treated with this compound demonstrated a concentration-dependent increase in chemotactic response, with a peak increase of 80% at 10 μM compared to controls. Furthermore, phagocytosis was enhanced by approximately 60% when treated with optimal concentrations of this compound .

| Concentration (μM) | Chemotaxis Increase (%) | Phagocytic Capacity Increase (%) |

|---|---|---|

| 0 | Control | Control |

| 0.1 | 30 | 50 |

| 1 | 60 | 60 |

| 10 | 80 | Not assessed |

Implications for Inflammation Resolution

This compound has been shown to modulate the lipid mediator profile during inflammation, increasing levels of pro-resolving mediators such as resolvin D3 and lipoxins. This suggests that this compound not only enhances neutrophil function but also aids in the resolution of inflammation, which is crucial for restoring tissue homeostasis following infection or injury .

Propriétés

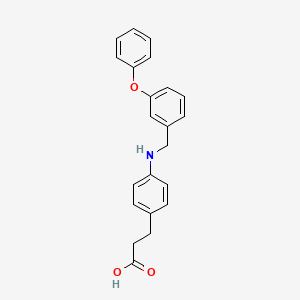

IUPAC Name |

3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGENZVKCTGIDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237088 | |

| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885101-89-3 | |

| Record name | GW-9508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885101893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Phenoxybenzylamino)phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-9508 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T77GYP2CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.